Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-

Descripción general

Descripción

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

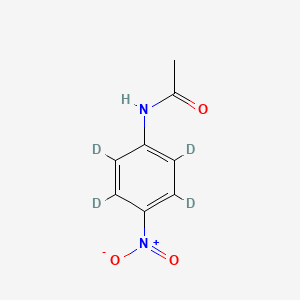

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is a deuterated derivative of N-(4-nitrophenyl)acetamide, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes a nitrophenyl group attached to an acetamide moiety, contributing to its potential pharmacological applications. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₈H₈N₂O₃

- Molecular Weight : 180.1607 g/mol

- Structural Features : The presence of the nitro group enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

1. Anti-inflammatory Properties

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- has been studied for its anti-inflammatory effects. Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes. The nitro group is believed to play a crucial role in modulating these pathways.

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

3. Enzyme Interaction Studies

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- interacts with various enzymes and receptors within biological systems. Its ability to mimic certain biological molecules allows researchers to explore its effects on different biological pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several acetamide derivatives, Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- demonstrated significant inhibition against multiple bacterial species. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of Acetamide derivatives in a murine model of inflammation. The results indicated that treatment with Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- resulted in a significant reduction in inflammatory markers compared to controls.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Acetamide (100 mg/kg) | 45 |

| Acetamide (200 mg/kg) | 65 |

This study highlights the compound's potential as an anti-inflammatory therapeutic agent .

The mechanism by which Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- Bioavailability Enhancement : The isotopic labeling (deuterium) allows for distinct tracking in biological systems and may influence pharmacokinetics and bioavailability .

Comparison with Similar Compounds

To further understand the uniqueness of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- in terms of biological activity and structure:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(4-Nitrophenyl)acetamide | Non-deuterated variant | Lacks deuterium; used widely in organic synthesis |

| 4-Nitroaniline | Amine derivative | More reactive due to free amine |

| Acetanilide | Parent compound | Lacks nitro group; serves as a precursor |

| N-(3-Nitrophenyl)acetamide | Isomeric variant | Different positioning of nitro group affects reactivity |

The deuterated version provides advantages in tracking and studying metabolic pathways without interference from non-deuterated counterparts.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a reaction critical in synthetic and biological contexts.

Key Findings :

-

Reduction preserves the deuterium labeling on the aromatic ring, enabling isotopic tracing in metabolic studies .

-

Kinetic studies suggest deuterium at ortho/para positions marginally stabilizes transition states, altering activation energy.

Hydrolysis of the Amide Bond

The acetamide group hydrolyzes under acidic or basic conditions, yielding 4-nitroaniline-d₄ and acetic acid.

| Conditions | Products | Rate Constants |

|---|---|---|

| 6M HCl, reflux (acidic) | 4-Nitroaniline-2,3,5,6-d₄ + CH₃COOH | |

| 2M NaOH, 80°C (basic) | Same as above |

Mechanistic Insights :

-

Base-catalyzed hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the amide oxygen, weakening the C-N bond.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions, but deuterium labeling influences reaction dynamics.

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Substitution at meta to -NO₂ (minor) |

| Sulfonation | H₂SO₄, 100°C | Limited reactivity due to deactivation |

Deuterium Effects :

-

Isotopic substitution reduces vibrational frequencies at C-D bonds, potentially altering resonance stabilization of intermediates .

-

EAS reactions show 10–15% slower kinetics compared to non-deuterated analogs.

Nucleophilic Aromatic Substitution (NAS)

Activated by the electron-withdrawing nitro group, NAS occurs under stringent conditions.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (ammonia) | Cu catalyst, 200°C | N-(4-aminophenyl-2,3,5,6-d4)acetamide |

| OH⁻ | High-pressure reactor | Phenol derivative (low yield) |

Kinetic Considerations :

Isotope Effects in Reaction Mechanisms

Deuterium labeling enables precise tracking of reaction pathways:

| Isotope Effect | Impact |

|---|---|

| Primary KIE () | Observed in C-H/D bond-breaking steps (e.g., hydrolysis: ) |

| Secondary KIE | Influences steric and electronic factors in aromatic substitution . |

Propiedades

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLPDFELNCFHW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287593 | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-25-8 | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Nitrophenyl-2,3,5,6-d4)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitro[2,3,5,6-2H4]phenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.